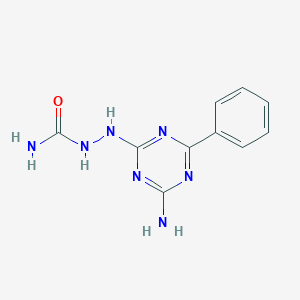
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) is a coordination complex that features palladium as the central metal ion coordinated to 1,10-phenanthroline and 1,2-octanediolato ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) typically involves the reaction of palladium(II) salts with 1,10-phenanthroline and 1,2-octanediol. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The palladium(II) salt, often palladium(II) chloride, reacts with 1,10-phenanthroline to form an intermediate complex, which then coordinates with 1,2-octanediol to yield the final product .
Industrial Production Methods
While specific industrial production methods for (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons from a substrate to an oxidizing agent.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons by a substrate.
Substitution: The ligands in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve ligands like phosphines or amines under mild heating or reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions result in new palladium complexes with different ligands .
科学的研究の応用
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidation-reduction processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism of action of (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The 1,10-phenanthroline ligand enhances the stability and reactivity of the palladium center, allowing it to participate in catalytic cycles. The 1,2-octanediolato ligand provides additional coordination sites and influences the overall geometry of the complex, affecting its reactivity and selectivity .
類似化合物との比較
Similar Compounds
(1,10-Phenanthroline)(1,2-ethanediolato)Pd(II): Similar structure but with a shorter diol ligand.
(1,10-Phenanthroline)(1,2-propanediolato)Pd(II): Similar structure with a different diol ligand.
(1,10-Phenanthroline)(1,2-butanediolato)Pd(II): Similar structure with a longer diol ligand.
Uniqueness
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) is unique due to the specific combination of 1,10-phenanthroline and 1,2-octanediolato ligands, which confer distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity profiles compared to other similar compounds, making it valuable for specific applications in catalysis and materials science .
特性
分子式 |
C20H24N2O2Pd |
|---|---|
分子量 |
430.8 g/mol |
IUPAC名 |
octane-1,2-diolate;palladium(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C8H16O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-3-4-5-6-8(10)7-9;/h1-8H;8H,2-7H2,1H3;/q;-2;+2 |
InChIキー |
IWDGKCRBFOVNJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C[O-])[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)


![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)

![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)
